molecular formula C9H13NO2 B13553234 Ethyl 3-(pyrrolidin-2-yl)propiolate

Ethyl 3-(pyrrolidin-2-yl)propiolate

Cat. No.: B13553234
M. Wt: 167.20 g/mol
InChI Key: JLMUDNUDRFKMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(pyrrolidin-2-yl)propiolate is a propiolate ester derivative featuring a pyrrolidine ring attached to the propiolate backbone. Pyrrolidine-containing compounds are of significant interest due to their roles in asymmetric catalysis, pharmaceutical chemistry, and multicomponent reactions (MCRs) . The pyrrolidine moiety may enhance reactivity through its electron-donating and steric effects, enabling regioselective cyclizations or enantioselective transformations .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethyl 3-pyrrolidin-2-ylprop-2-ynoate

InChI

InChI=1S/C9H13NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-4,7H2,1H3

InChI Key

JLMUDNUDRFKMAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(pyrrolidin-2-yl)propiolate typically involves the reaction of pyrrolidine with ethyl propiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include anhydrous ethanol, and the reaction is often catalyzed by acids such as trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature and pressure to ensure high yield and purity. The product is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(pyrrolidin-2-yl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of pyrrolidine, such as pyrrolidin-2-ones and substituted pyrroles .

Scientific Research Applications

Ethyl 3-(pyrrolidin-2-yl)propiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(pyrrolidin-2-yl)propiolate involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The ester group can undergo hydrolysis, releasing active intermediates that further interact with biological pathways .

Comparison with Similar Compounds

Cyclization Reactions

  • This compound : Likely participates in [4+2] cyclizations with azadienes to form dihydropyridines, analogous to ethyl propiolate (2b) in . The pyrrolidine group may direct regioselectivity or stabilize intermediates.
  • Ethyl 3-(trimethylsilyl)propiolate : Silicon groups enhance alkyne stability, enabling selective couplings without decomposition .

Enantioselective Transformations

  • Ethyl propiolate derivatives with L-proline : L-proline catalyzes asymmetric MCRs to form chiral pyrans (e.g., 76c in ), achieving high enantiomeric excess (e.e.) . The pyrrolidine substituent in this compound could mimic proline’s catalytic role or act as a chiral auxiliary.

Multicomponent Reactions (MCRs)

  • Ethyl propiolate (253) reacts with dialkyl phosphonates and pyridine to yield 1,2-dihydropyridinylphosphonates (256) . Pyrrolidine-substituted analogs may exhibit altered reactivity due to steric or electronic effects from the nitrogen heterocycle.

Challenges and Limitations

  • Synthetic Accessibility: Pyrrolidine-containing propiolates may require specialized routes, such as Huisgen cycloadditions () or Sonogashira couplings, which are less straightforward than silicon- or aryl-substituted analogs .
  • Steric Hindrance : The pyrrolidine ring could hinder reactivity in sterically demanding reactions, contrasting with smaller substituents like trimethylsilyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.